5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .
Mechanism of Action
Mode of Action
The compound’s sulfonamide group and thiadiazole moiety are likely key players in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to other sulfonamide derivatives, which are known to have a wide range of biological activities . .
Result of Action
The compound has been shown to possess certain antiviral activity, specifically against the tobacco mosaic virus . This suggests that the compound may interfere with the replication or assembly of the virus, leading to a decrease in viral load.
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 3,4-dichloroaniline to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antiviral agent, particularly against the tobacco mosaic virus.
Medicine: The compound exhibits antifungal and antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Industry: It can be used in the development of agrochemicals for protecting crops from viral and fungal infections.
Comparison with Similar Compounds
5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar antiviral and antibacterial properties but lacks the additional dichlorophenyl group.
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This derivative has been studied for its anticancer properties.
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Known for its potential to inhibit tumor cell growth.
The uniqueness of this compound lies in its combination of antiviral, antifungal, and antibacterial activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXDAUGNKVKDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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